molecular formula C10H16ClN B2742939 methyl[(1R)-1-(2-methylphenyl)ethyl]amine hydrochloride CAS No. 2059913-74-3

methyl[(1R)-1-(2-methylphenyl)ethyl]amine hydrochloride

Cat. No.: B2742939
CAS No.: 2059913-74-3
M. Wt: 185.7
InChI Key: CJAYXIVQOBFNHS-SBSPUUFOSA-N
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Description

Methyl[(1R)-1-(2-methylphenyl)ethyl]amine hydrochloride is an organic compound with a molecular formula of C10H16ClN It is a hydrochloride salt of a secondary amine, characterized by the presence of a methyl group attached to the nitrogen atom and a phenylethyl group with a methyl substituent on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl[(1R)-1-(2-methylphenyl)ethyl]amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of (1R)-1-(2-methylphenyl)ethanol.

    Amination: The alcohol is then converted to the corresponding amine through a reductive amination process. This involves the reaction of the alcohol with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.

    Formation of Hydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl[(1R)-1-(2-methylphenyl)ethyl]amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexyl derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be employed.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of cyclohexyl derivatives.

    Substitution: Formation of halogenated amines.

Scientific Research Applications

Methyl[(1R)-1-(2-methylphenyl)ethyl]amine hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies investigating the interaction of amines with biological receptors and enzymes.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl[(1R)-1-(2-methylphenyl)ethyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phenylethylamine: A related compound with a similar structure but lacking the methyl substituent on the aromatic ring.

    N-Methylphenethylamine: Similar to methyl[(1R)-1-(2-methylphenyl)ethyl]amine hydrochloride but with different substitution patterns.

Uniqueness

This compound is unique due to the presence of the methyl group on the aromatic ring, which can influence its reactivity and interaction with biological targets. This structural feature can enhance its specificity and potency in certain applications compared to its analogs.

Properties

IUPAC Name

(1R)-N-methyl-1-(2-methylphenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c1-8-6-4-5-7-10(8)9(2)11-3;/h4-7,9,11H,1-3H3;1H/t9-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJAYXIVQOBFNHS-SBSPUUFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1[C@@H](C)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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